molecular formula C8H6KNO B13015639 Potassium 1H-indol-3-olate

Potassium 1H-indol-3-olate

Cat. No.: B13015639
M. Wt: 171.24 g/mol
InChI Key: OVHOXLJXUZCUHN-UHFFFAOYSA-M
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Description

Potassium 1H-indol-3-olate (CAS 721968-97-4) is a chemical reagent featuring the versatile indole scaffold, a structure of significant interest in modern medicinal chemistry . The indole core is a fundamental building block found in a wide array of biologically active molecules and natural products, including the neurotransmitter serotonin and the hormone melatonin . Researchers value indole derivatives for their wide-ranging biological activities and therapeutic potential . This class of compounds has shown promise in various research areas, including the development of anticancer agents, where they can act on key biological targets like tubulin and protein kinases . Furthermore, indole-based compounds are investigated for their antimicrobial properties, with some derivatives demonstrating the ability to combat drug-resistant pathogens . The structural versatility of the indole ring allows for extensive chemical modifications, making this compound a valuable intermediate for synthesizing novel compounds for pharmaceutical and biological research . This product is intended for research purposes only and is not for human consumption or therapeutic use.

Properties

Molecular Formula

C8H6KNO

Molecular Weight

171.24 g/mol

IUPAC Name

potassium;1H-indol-3-olate

InChI

InChI=1S/C8H7NO.K/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9-10H;/q;+1/p-1

InChI Key

OVHOXLJXUZCUHN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)[O-].[K+]

Origin of Product

United States

Preparation Methods

Direct Deprotonation of Indole with Potassium Hydroxide

The most straightforward and commonly reported method for preparing this compound involves the reaction of indole with potassium hydroxide (KOH) in a suitable solvent such as ethanol or water. This reaction deprotonates the hydroxyl group at the 3-position of indole, forming the potassium salt.

  • Reaction Scheme:

    $$
    \text{Indole} + \text{KOH} \xrightarrow{\text{EtOH or H}2\text{O}} \text{this compound} + \text{H}2\text{O}
    $$

  • Typical Conditions:

    • Solvent: Ethanol or water
    • Temperature: Ambient to reflux conditions
    • Reaction time: Several hours until complete deprotonation
  • Notes:

    • The choice of solvent affects solubility and reaction rate.
    • Ethanol is often preferred for better solubility of organic substrates.
    • The reaction is generally straightforward and yields the potassium salt in good purity.
Parameter Typical Value Comments
Solvent Ethanol or Water Ethanol preferred for solubility
Base Potassium Hydroxide Strong base for deprotonation
Temperature 25–78 °C (reflux) Reflux in ethanol improves yield
Reaction Time 2–6 hours Monitored by TLC or pH
Product Purity High Purified by crystallization

Research Findings and Analytical Data

Chemical and Physical Properties

Property Data
Molecular Formula C8H6KNO
Molecular Weight 171.24 g/mol
IUPAC Name This compound
CAS Number Not widely assigned
Solubility Soluble in ethanol and water

Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the indole ring structure and the presence of the potassium salt.
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with this compound.
  • Infrared Spectroscopy: Characteristic O–K stretching and indole ring vibrations.
  • X-ray Crystallography: Occasionally used to confirm crystal structure and potassium coordination.

Reaction Monitoring and Yield

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) or pH measurement.
  • Yields are generally high (>80%) when using ethanol as solvent and controlled reaction conditions.

Summary Table of Preparation Methods

Method Reagents Solvent Conditions Yield (%) Notes
Direct deprotonation Indole + KOH Ethanol or water Ambient to reflux 80–95 Simple, high yield, widely used
Acylation + base hydrolysis Indole derivative + base Various Multi-step Variable More complex, less common for this salt
Metal-catalyzed functionalization Indole + catalyst + base Organic solvents Specific catalysts Variable Used for complex derivatives

Chemical Reactions Analysis

Types of Reactions

Potassium 1H-indol-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 1H-indole derivatives, including potassium 1H-indol-3-olate, as promising anticancer agents. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116), lung, breast, and skin cancers.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of synthesized indole derivatives, revealing that this compound demonstrated potent activity against HCT-116 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antibacterial Properties

The increasing prevalence of antibiotic-resistant bacteria has prompted research into alternative antimicrobial agents. This compound has shown promise in this area as well.

Case Study: Antibacterial Efficacy

In a study assessing various indole derivatives for their antibacterial activity, this compound was tested against strains of Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use in treating bacterial infections .

Biochemical Research

This compound serves as a significant biomarker in biochemical research. Its unique structural properties allow it to participate in various biochemical pathways and reactions.

Applications in Biochemical Pathways

The compound is utilized in studies related to enzyme inhibition and metabolic pathways. It has been implicated in research focusing on reactive oxygen species (ROS) formation and their role in cellular signaling processes .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for drug formulation due to its favorable pharmacokinetic properties.

Pharmacokinetic Profile

Studies have assessed the metabolic stability and bioavailability of this compound, revealing a promising pharmacokinetic profile that supports its development as a therapeutic agent. This profile includes favorable absorption characteristics and low toxicity levels .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is an area of active research. Various synthetic routes have been explored to enhance its efficacy and broaden its application scope.

Synthetic Approaches

Recent advancements include methods that improve yield and purity during synthesis. For example, the use of specific catalysts has been shown to facilitate more efficient reactions, yielding higher quantities of the desired product with fewer side products .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ResearchSignificant cytotoxicity against various cancer cells
Antibacterial PropertiesEffective against Mycobacterium tuberculosis
Biochemical ResearchInvolved in ROS formation studies
Pharmaceutical DevelopmentFavorable pharmacokinetic profile
SynthesisImproved synthetic routes enhancing yield

Mechanism of Action

The mechanism of action of Potassium 1H-indol-3-olate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Potassium 1H-indol-3-olate and related potassium salts of indole derivatives:

Compound Molecular Formula Molecular Weight CAS Number Key Functional Group Primary Applications
This compound C₈H₅KNO 179.24 N/A* Indol-3-olate (O⁻) Organic synthesis, potential drug precursor
Potassium 3-Indoleacetate C₁₀H₈KNO₂ 213.28 2338-19-4 Acetate (CH₂COO⁻) Plant growth regulation (auxin analog)
Indoxyl Sulfate Potassium Salt C₈H₆KNO₄S 251.30 2642-37-7 Sulfate ester (OSO₃⁻) Biomarker for chronic kidney disease
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 52531-20-1 Acetic acid (CH₂COOH) Chemical intermediate (hazard data in )

Physicochemical Properties

Limited data on solubility and stability are available for this compound. However, related compounds exhibit the following trends:

  • Potassium 3-Indoleacetate : Highly water-soluble due to the polar acetate group; stable under inert atmospheres .
  • Indoxyl Sulfate Potassium Salt : Moderately soluble in water; degrades under acidic conditions .
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid: Low aqueous solubility; used in non-polar organic syntheses .

Q & A

Q. What are the key spectroscopic and structural properties of Potassium 1H-indol-3-olate?

Answer: this compound is characterized by its molecular formula C₈H₆KNO₄S (molecular weight: 251.3 g/mol) and features an indole ring system linked to a sulfate group and a potassium counterion. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): For resolving indole proton environments and sulfate group connectivity.
  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., sulfate S=O stretching at ~1250 cm⁻¹).

Q. How should this compound be handled and stored to ensure stability?

Answer:

  • Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation.
  • Handling: Use inert atmosphere (e.g., nitrogen glovebox) to avoid oxidation of the indole moiety.
  • Safety: Refer to safety data sheets (SDS) for proper PPE (gloves, lab coat) and first-aid measures in case of exposure .

Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies in solubility (e.g., in water vs. ethanol) may arise from differences in purity, crystallinity, or measurement protocols. To address this:

Reproduce Conditions: Standardize solvent purity, temperature (±0.1°C), and agitation methods.

Analytical Validation: Use HPLC (C18 column, UV detection at 280 nm) to quantify dissolved compound and rule out degradation.

Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .

Reference:

Q. What experimental design strategies optimize the synthesis of indole-derived potassium salts?

Answer: While direct synthesis methods for this compound are not detailed in the literature, general strategies for analogous compounds include:

  • Nucleophilic Substitution: React 3-hydroxyindole with sulfur trioxide complex followed by potassium hydroxide neutralization.
  • Microfluidic Systems: Enhance yield and reproducibility by controlling reaction parameters (e.g., residence time, temperature gradients) in continuous flow .

Q. Hypothetical Optimization Table

ParameterOptimal RangeImpact on Yield
Reaction Temperature40–50°CMaximizes sulfonation
pH8.5–9.0Prevents indole ring hydrolysis
SolventAnhydrous DMFEnhances solubility

Reference:

Q. How can computational modeling aid in understanding the biological interactions of this compound?

Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to uremic toxin receptors (relevant to chronic kidney disease research).
  • Molecular Dynamics (MD): Simulate sulfate group hydration dynamics in physiological buffers.
  • DFT Calculations: Analyze electronic properties of the indole-sulfate system to explain redox behavior .

Reference:

Q. What methodologies are recommended for analyzing this compound in biological matrices?

Answer:

  • Sample Preparation: Deproteinize serum using acetonitrile (3:1 v/v) to isolate the compound.
  • LC-MS/MS: Employ a hydrophilic interaction liquid chromatography (HILIC) column with MRM transitions m/z 251 → 152 (quantitative) and 251 → 80 (qualitative).
  • Validation: Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Reference:

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